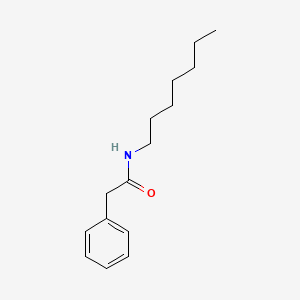








|
REACTION_CXSMILES
|
[CH2:1]([NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(N(C(C)C)C(C)C)C1C=CC=CC=1.[C:23]1([CH2:29][C:30](Cl)=[O:31])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1COCC1>[CH2:1]([NH:8][C:30](=[O:31])[CH2:29][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
4.955 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0 degrees
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The excess of phenylacetyl chloride was removed
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering the mixture through an NH2 cartridge
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified by preparative HPLC (
|
|
Type
|
CONCENTRATION
|
|
Details
|
the acetonitrile concentration
|
|
Type
|
TEMPERATURE
|
|
Details
|
was increased to 100%
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min)
|
|
Type
|
ADDITION
|
|
Details
|
The product containing fractions
|
|
Type
|
CUSTOM
|
|
Details
|
the acetonitrile was removed by evaporation
|
|
Type
|
ADDITION
|
|
Details
|
EtOAc (10 ml) was added
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with two portions of brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC)NC(CC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.886 g | |
| YIELD: PERCENTYIELD | 43.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |